

spectroscopic data of 3,5-Difluoro-4-iodopyridine (NMR, IR, MS)

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Compound of Interest

Compound Name: 3,5-Difluoro-4-iodopyridine

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An In-Depth Technical Guide to the Spectroscopic Characterization of **3,5-Difluoro-4-iodopyridine**

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **3,5-Difluoro-4-iodopyridine** (CAS: 1116099-07-0), a key heterocyclic building block in pharmaceutical and agrochemical research.^[1] As a Senior Application Scientist, the objective of this document is to move beyond a simple data repository. Instead, this guide offers an in-depth interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of spectroscopy and extensive field experience. We will explore the causal relationships between the molecular structure and the resulting spectral features, providing researchers, scientists, and drug development professionals with a robust framework for the unequivocal identification and quality assessment of this compound. The protocols described herein are designed as self-validating systems to ensure scientific rigor and reproducibility.

Molecular Structure and Spectroscopic Implications

3,5-Difluoro-4-iodopyridine possesses a unique electronic and steric profile that dictates its spectroscopic signature. The pyridine ring is an electron-deficient aromatic system, and the presence of two highly electronegative fluorine atoms at the 3 and 5 positions further withdraws

electron density. The iodine atom at the 4-position introduces a heavy atom with a distinct isotopic signature and influences the chemical shifts of adjacent nuclei.

The molecule's C_2 symmetry, with a symmetry axis passing through the nitrogen and C4-I bond, simplifies the NMR spectra by rendering the protons at C2 and C6, the fluorine atoms at C3 and C5, and the carbons C2/C6 and C3/C5 chemically equivalent. This equivalence is a cornerstone of the subsequent spectral interpretation.

Caption: Molecular structure of **3,5-Difluoro-4-iodopyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of **3,5-Difluoro-4-iodopyridine**. The analysis of ^1H , ^{13}C , and ^{19}F spectra provides a complete picture of the molecule's carbon-hydrogen framework and the disposition of its fluorine substituents.

^1H NMR Spectroscopy

- **Prediction & Interpretation:** Due to the molecule's symmetry, the two protons at positions C2 and C6 are chemically and magnetically equivalent. They are expected to produce a single resonance signal. This signal will be split by the two adjacent, equivalent fluorine atoms at C3 and C5. According to the $n+1$ rule for coupling to spin-1/2 nuclei, this will result in a triplet (t). The chemical shift is anticipated to be significantly downfield ($\delta > 8.0$ ppm) due to the combined electron-withdrawing effects of the aromatic ring nitrogen and the fluorine atoms.

^{13}C NMR Spectroscopy

- **Prediction & Interpretation:** Three distinct signals are expected in the proton-decoupled ^{13}C NMR spectrum:
 - **C4:** The carbon bearing the iodine atom will appear at the lowest field strength among the carbons, but its chemical shift is influenced by the heavy atom effect of iodine.
 - **C3/C5:** These equivalent carbons are directly bonded to fluorine. They will exhibit a large one-bond carbon-fluorine coupling constant (^1JCF) and will be shifted significantly downfield.

- C2/C6: These equivalent carbons are two bonds away from the fluorine atoms and will show a smaller two-bond carbon-fluorine coupling ($^2J_{CF}$). Their chemical shift is influenced by the adjacent nitrogen atom.

^{19}F NMR Spectroscopy

- Prediction & Interpretation: The two equivalent fluorine atoms at C3 and C5 will give rise to a single resonance in the ^{19}F NMR spectrum.^[2] This signal will be coupled to the two ortho protons (H2/H6), resulting in a triplet. The chemical shift of fluorine in fluoropyridines is highly sensitive to the electronic environment.^[3]^[4]

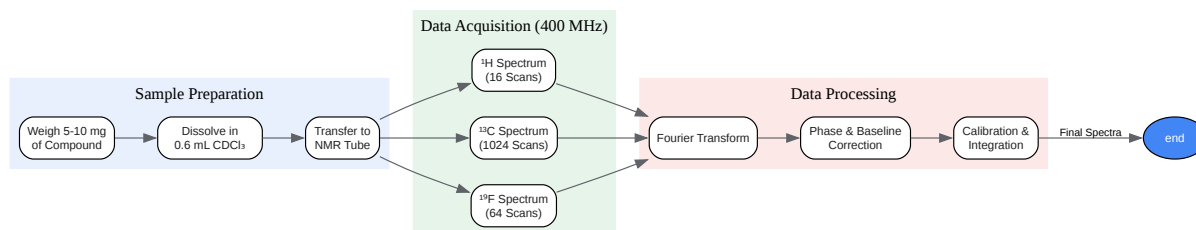
Summary of Predicted NMR Data

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Assignment
^1H	~8.3	Triplet (t)	$^3J_{\text{HF}} \approx 3\text{-}5\text{ Hz}$	H2, H6
^{13}C	~100	Singlet	-	C4
~158	Doublet	$^1J_{\text{CF}} \approx 240\text{-}260\text{ Hz}$	C3, C5	
~145	Triplet	$^2J_{\text{CF}} \approx 15\text{-}25\text{ Hz}$	C2, C6	
^{19}F	~ -110 to -130	Triplet (t)	$^3J_{\text{FH}} \approx 3\text{-}5\text{ Hz}$	F3, F5

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3,5-Difluoro-4-iodopyridine** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , Acetone- d_6 , or DMSO- d_6) in a 5 mm NMR tube.^[3] The choice of solvent is critical as it can influence chemical shifts.^[3]
- Instrument Setup: The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Acquisition:

- Acquire a standard one-pulse ^1H spectrum.
- Set the spectral width to cover the range of 0-10 ppm.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum using a standard pulse program (e.g., zgpg30).
 - Set the spectral width to cover 0-200 ppm.
 - A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ^{13}C .
- ^{19}F NMR Acquisition:
 - Acquire a proton-decoupled ^{19}F spectrum.
 - Set the spectral width to cover a range appropriate for fluorinated aromatics (e.g., -80 to -180 ppm).
 - Use an appropriate reference standard, such as CFCl_3 (0 ppm) or an external standard like hexafluorobenzene (-164.9 ppm).[\[5\]](#)
- Data Processing: Process all spectra using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scales using the residual solvent peak for ^1H and ^{13}C spectra.



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Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The spectrum is dominated by vibrations of the aromatic ring and the carbon-halogen bonds.

- Prediction & Interpretation:
 - C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
 - C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1600-1400 cm⁻¹ region.
 - C-F Stretching: A strong absorption band due to C-F stretching is expected in the 1300-1100 cm⁻¹ region.
 - C-I Stretching: The C-I stretching vibration occurs at a lower frequency, typically in the 600-500 cm⁻¹ range.
 - Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of peaks (the "fingerprint") that is unique to the molecule.[6]

Summary of Predicted IR Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Weak-Medium	Aromatic C-H Stretch
1600 - 1450	Medium-Strong	Aromatic C=C and C=N Stretch
1300 - 1100	Strong	C-F Stretch
Below 1000	Medium	C-H out-of-plane bending
600 - 500	Medium	C-I Stretch

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- **Instrument Setup:** Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- **Background Scan:** Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂, H₂O) and the crystal itself.
- **Sample Application:** Place a small amount of the solid **3,5-Difluoro-4-iodopyridine** sample directly onto the ATR crystal.
- **Pressure Application:** Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.
- **Sample Scan:** Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The software automatically performs a background subtraction, providing the final absorbance or transmittance spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

- Prediction & Interpretation:
 - Molecular Ion (M^+): The molecular ion peak is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (240.98 g/mol).^[7] Given that iodine and fluorine are monoisotopic (^{127}I and ^{19}F), the molecular ion peak will be sharp.
 - Fragmentation: Common fragmentation pathways for halopyridines may include the loss of the iodine atom ($[M-\text{I}]^+$), followed by subsequent fragmentation of the difluoropyridine ring.

Summary of Predicted MS Data

m/z	Predicted Identity
241	$[\text{C}_5\text{H}_2\text{F}_2\text{IN}]^+$ (Molecular Ion, M^+)
114	$[M-\text{I}]^+$

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Method:
 - Inject a small volume (e.g., 1 μL) of the solution into the GC inlet.
 - Use a suitable capillary column (e.g., a non-polar DB-5ms).
 - Employ a temperature program that allows for the elution of the compound as a sharp peak (e.g., start at 50°C, ramp to 250°C).
- MS Method:
 - Use Electron Ionization (EI) at 70 eV, which is a standard method for generating reproducible fragmentation patterns.
 - Set the mass analyzer to scan a relevant m/z range (e.g., 40-300 amu).

- Data Analysis: Identify the peak corresponding to **3,5-Difluoro-4-iodopyridine** in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum to identify the molecular ion and key fragment ions.

Conclusion

The spectroscopic characterization of **3,5-Difluoro-4-iodopyridine** is straightforward when a multi-technique approach is employed. The combination of ^1H , ^{13}C , and ^{19}F NMR provides an unambiguous determination of the molecular structure, leveraging the molecule's symmetry and the characteristic couplings between nuclei. IR spectroscopy confirms the presence of key functional groups, particularly the C-F bonds, while mass spectrometry verifies the molecular weight and elemental composition. The data and protocols presented in this guide serve as an authoritative reference for the analysis and quality control of this important chemical intermediate.

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